

Fmoc-Gly-Wang resin CAS number and chemical information

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Fmoc-Gly-Wang Resin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Fmoc-Gly-Wang resin**, a foundational tool in solid-phase peptide synthesis (SPPS). It covers its chemical and physical properties, applications, and detailed experimental protocols.

Core Chemical and Physical Properties

Fmoc-Gly-Wang resin is a widely used solid support for the synthesis of peptides with a C-terminal carboxylic acid.[1][2][3] It consists of a polystyrene backbone cross-linked with divinylbenzene, functionalized with a p-alkoxybenzyl alcohol linker (Wang linker), to which Fmoc-protected glycine is attached.[2][4] This pre-loading is advantageous as the initial attachment of the first amino acid to the resin can be a challenging and side-reaction-prone step.[4][5]

Table 1: Chemical Information

Property	Value
CAS Number	302912-51-2[6]
Molecular Formula (Monomeric Unit)	C32H29NO5[6]
Molecular Weight (Monomeric Unit)	507.6 g/mol [6]

Table 2: Physical and Technical Specifications

Property	Value
Appearance	White solid or pale yellow beads[7]
Substitution Level (Loading)	Typically 0.3 - 0.8 mmol/g[8]
Mesh Size	Commonly 100-200 mesh or 200-400 mesh[4]
Solubility	Insoluble in common organic solvents, but swells in solvents like DMF and DCM[2][9]

Applications in Peptide Synthesis

Fmoc-Gly-Wang resin is a standard support for Fmoc-based solid-phase peptide synthesis.[1] [10] Its key advantages include:

- Mild Cleavage Conditions: The final peptide can be cleaved from the resin using moderately acidic conditions, typically with trifluoroacetic acid (TFA), which helps in preserving the integrity of sensitive peptide modifications.[1][2]
- Compatibility: It is compatible with a wide range of solvents and reagents commonly used in Fmoc SPPS, including DMF, DCM, and NMP.[2]
- Versatility: Suitable for the synthesis of a variety of peptides requiring a free C-terminal carboxyl group.[2]

Safety, Storage, and Handling

Table 3: Safety and Storage Information

Category	Recommendation
Storage	Store at 4°C in a dry environment.[8]
Stability	Stable under recommended storage conditions. [7]
Handling	Standard laboratory safety practices should be followed.

Experimental Protocols

The following are generalized protocols for the key steps in solid-phase peptide synthesis using **Fmoc-Gly-Wang resin**.

Resin Swelling

Before starting the synthesis, the resin must be swollen to allow for efficient diffusion of reagents.

- Place the desired amount of Fmoc-Gly-Wang resin in a reaction vessel.
- Add N,N-Dimethylformamide (DMF) to cover the resin.
- Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[9]
 [11]
- · Drain the DMF.

Fmoc Deprotection

This step removes the Fmoc protecting group from the N-terminus of the glycine.

- Add a solution of 20% piperidine in DMF to the swollen resin.[9][12][13]
- Agitate the mixture for 5-10 minutes at room temperature.[11]

- Drain the solution.
- Repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.
 [11]
- Wash the resin thoroughly with DMF (3-6 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[9][12]

Amino Acid Coupling

This step involves the formation of a peptide bond between the free amine on the resin-bound glycine and the next Fmoc-protected amino acid.

- In a separate vial, dissolve the next Fmoc-amino acid (3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, HATU, or DIC/Oxyma) in DMF.[9][11][12]
- Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the activation solution and mix for 1-5 minutes.[9][11]
- Add the activated amino acid solution to the deprotected resin.
- Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.
- · Drain the coupling solution.
- Wash the resin with DMF and Dichloromethane (DCM) to remove excess reagents and byproducts.[9]

These deprotection and coupling steps are repeated for each subsequent amino acid in the peptide sequence.

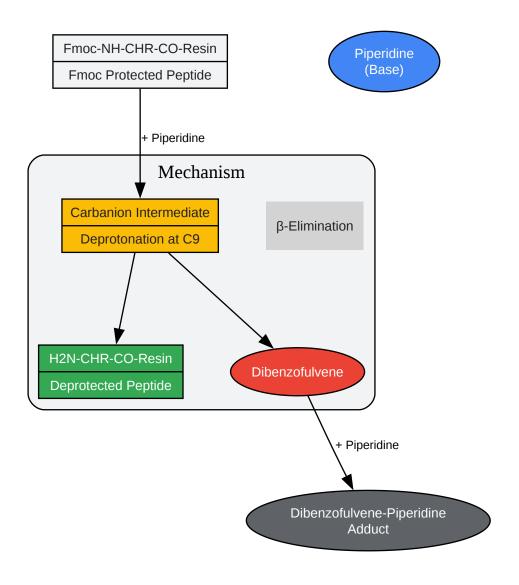
Cleavage of the Peptide from the Resin

Once the peptide chain is fully assembled, it is cleaved from the Wang resin.

 After the final coupling and deprotection steps, wash the peptide-resin thoroughly with DCM and dry it under vacuum.[14]

- Prepare a cleavage cocktail. A common mixture is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[15] Scavengers like TIS are crucial to prevent side reactions with sensitive amino acid residues.[15]
- Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 1.5 to 2 hours with occasional swirling.[1][16]
- Filter the resin and collect the filtrate containing the cleaved peptide.[16]
- Wash the resin with a small amount of fresh TFA and combine the filtrates.[16]
- Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.[11][16]
- Collect the precipitated peptide by centrifugation or filtration.[11]
- Wash the peptide pellet with cold diethyl ether and dry under vacuum.[11]
- The crude peptide can then be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[11]

Workflow and Pathway Visualization


The following diagrams illustrate the key processes in solid-phase peptide synthesis using **Fmoc-Gly-Wang resin**.

Click to download full resolution via product page

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Click to download full resolution via product page

Caption: Mechanism of Fmoc deprotection by piperidine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. peptide.com [peptide.com]
- 2. Advantages of Wang Resin in Peptide Synthesis AltaBioscience [altabioscience.com]

- 3. chem.uci.edu [chem.uci.edu]
- 4. Fmoc-AA-Wang Resins CD Bioparticles [cd-bioparticles.com]
- 5. biotage.com [biotage.com]
- 6. Fmoc-gly-wang resin (100-200 mesh) | C32H29NO5 | CID 3378602 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. FMOC-GLY-WANG RESIN Manufacturers, Suppliers, Factory Home Sunshine Pharma [hsppharma.com]
- 8. apexbt.com [apexbt.com]
- 9. benchchem.com [benchchem.com]
- 10. Fmoc-Gly Wang Resin [rapp-polymere.com]
- 11. benchchem.com [benchchem.com]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 16. peptide.com [peptide.com]
- To cite this document: BenchChem. [Fmoc-Gly-Wang resin CAS number and chemical information]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b126226#fmoc-gly-wang-resin-cas-number-and-chemical-information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com